Product packaging for Levorphanol(Cat. No.:CAS No. 297-90-5)

Levorphanol

Cat. No.: B8270127
CAS No.: 297-90-5
M. Wt: 257.37 g/mol
InChI Key: JAQUASYNZVUNQP-UHFFFAOYSA-N

Description

Historical Trajectories and Milestones in Chemical Discovery

The journey of Levorphanol's discovery began in the 1940s amidst efforts to develop synthetic alternatives to morphine. jpalliativecare.com The parent racemic compound, racemorphan, was first described in a Swiss patent application by Hoffmann-La Roche in 1946. wikipedia.org This achievement was a result of the successful total synthesis of the morphinan (B1239233) skeleton, a complex undertaking for the time.

A pivotal breakthrough in this line of research was the development of a key chemical reaction known as the Grewe cyclization, named after its discoverer, Rudolf Grewe. acs.orgwikipedia.org This reaction provided a viable pathway to construct the core morphinan structure. Building on this, researchers at Hoffmann-La Roche, specifically Otto Schnider, J. Hellerbach, and A. Grüssner, further refined the synthesis. unodc.orgduke.edu

A crucial milestone was the resolution of the racemic racemorphan into its constituent stereoisomers. In 1952, Hellerbach and Schnider published their method for separating the two enantiomers using tartaric acid. wikipedia.org This separation was fundamentally important, as it revealed that the analgesic properties resided almost exclusively in the levorotatory isomer, which was named This compound (B1675180). duke.edu The dextrorotatory isomer was named Dextrorphan (B195859). Following this chemical elucidation and pharmacological assessment, this compound was approved for medical use in the United States in 1953, under the brand name Levo-Dromoran. jpalliativecare.comwikipedia.org Its original developmental code name at Roche was Ro 1-5431. wikipedia.org

Classification within the Morphinan Opioid Analgesic Series

This compound is classified as a synthetic opioid belonging to the morphinan chemical series. wikipedia.orgnih.gov Morphinans are a class of polycyclic compounds characterized by a core four-ring skeleton. wikipedia.org This structure consists of three condensed six-membered rings that form a partially hydrogenated phenanthrene (B1679779) moiety, which is in turn fused to a piperidine (B6355638) ring. nih.govunodc.org

The chemical name for this compound is (-)-3-hydroxy-N-methyl-morphinan. wikipedia.org Its structure is similar to that of morphine but with distinct differences; notably, it lacks the ether bridge (oxygen group) and the 6-hydroxyl group present in the morphine molecule. nih.gov These structural modifications contribute to its distinct pharmacological profile. As the parent nucleus for a range of synthetic opioids, the morphinan structure has been the foundation for the development of numerous other compounds. nih.gov

Table 1: Chemical Identification of this compound

IdentifierData
IUPAC Name (1R,9R,10R)-17-Methyl-17-azatetracyclo[7.5.3.0¹﹐¹⁰.0²﹐⁷]heptadeca-2(7),3,5-trien-4-ol
CAS Number 77-07-6
Chemical Formula C₁₇H₂₃NO
Molar Mass 257.377 g·mol⁻¹
Class Morphinan Opioid

Enantiomeric Relationship and Stereoisomeric Context

Stereoisomerism is a critical concept in understanding this compound's pharmacology. This compound is the levorotatory (levo- or 'left-handed') enantiomer of the racemic mixture known as racemorphan. wikipedia.org Its mirror-image counterpart is the dextrorotatory (dextro- or 'right-handed') enantiomer, Dextrorphan. wikipedia.org Enantiomers possess the same molecular formula and connectivity but are non-superimposable mirror images of each other, much like a left and right hand. painphysicianjournal.com

This difference in three-dimensional arrangement leads to profoundly different interactions with biological receptors. This compound is a potent agonist at multiple opioid receptors (mu, delta, and kappa), which is the basis for its strong analgesic effects. wikipedia.orgnih.gov In contrast, Dextrorphan exhibits only weak opioid activity. wikipedia.org Instead, its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a property it shares with its O-methylated derivative, the common over-the-counter antitussive (cough suppressant) dextromethorphan. wikipedia.orgtandfonline.comnih.gov In fact, dextrorphan is the principal active metabolite of dextromethorphan. aegislabs.com

The distinct activities of these two enantiomers highlight the stereospecificity of opioid receptors. The analgesic effect is almost entirely attributable to the levo-isomer, this compound, while the dextro-isomer, Dextrorphan, is responsible for different pharmacological effects, such as cough suppression and dissociative effects at high doses. wikipedia.orgtandfonline.com Research has shown that while both this compound and dextrorphan can block NMDA receptor-mediated neurotoxicity, dextrorphan is more potent in this specific action. nih.gov

Table 2: Comparison of this compound and Dextrorphan

FeatureThis compoundDextrorphan
Stereochemistry Levorotatory (-) isomerDextrorotatory (+) isomer
Primary Activity Potent Opioid AgonistNMDA Receptor Antagonist, Antitussive
Opioid Receptor Binding StrongWeak
Analgesic Effect PotentNegligible
Clinical Use Analgesia(As Dextromethorphan) Cough Suppression

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B8270127 Levorphanol CAS No. 297-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297-90-5
Record name Racemorphan
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Synthetic Methodologies and Chemical Transformations of Levorphanol

Classical Synthetic Pathways

The traditional synthesis of levorphanol (B1675180) has primarily relied on the manipulation of precursor compounds, followed by rigorous purification to achieve the desired chemical entity.

Demethylation Routes from Precursor Compounds (e.g., Levomethorphan Hydrobromide)

A conventional and well-established method for producing this compound involves the demethylation of its precursor, levomethorphan. ebi.ac.ukwikipedia.org Levomethorphan, or 3-methoxy-N-methylmorphinan, serves as a key starting material. google.com The core of this transformation is the cleavage of the methyl ether on the phenolic ring to yield the free hydroxyl group characteristic of this compound.

The most common approach for this demethylation is treatment with a strong acid, typically aqueous hydrobromic acid (HBr). google.comgoogle.com The reaction involves heating a mixture of levomethorphan hydrobromide and aqueous HBr to reflux, which effectively removes the methyl group. google.com For instance, a described method involves heating solid 3-methoxy-N-methylmorphinan hydrobromide with 48% aqueous HBr at reflux (approximately 125°C) for several hours under a nitrogen atmosphere. google.com This process yields an aqueous solution of this compound hydrobromide. google.comgoogle.com

Following the demethylation, the resulting acidic solution is neutralized. Ammonium hydroxide (B78521) (NH₄OH) is commonly used for this purpose, leading to the precipitation of crude this compound base. google.comgoogle.com The crude product is then typically extracted from the aqueous mixture using a solvent system, such as a mixture of chloroform (B151607) and isopropanol (B130326), where this compound partitions into the organic layer. google.comgoogle.com

Purification Techniques and Salt Formation

The crude this compound obtained from the initial synthesis requires further purification to remove impurities, which can include unreacted levomethorphan and other byproducts like northis compound. google.com A primary method for purification is recrystallization. google.com Various water-soluble organic solvents can be employed for this purpose, including acetonitrile, acetone, water-soluble alcohols (like isopropanol), and ethers such as tetrahydrofuran (B95107) (THF). google.com

For pharmaceutical applications, this compound is often converted into a more stable and soluble salt form. The most common salt is this compound tartrate, which is formed by reacting the this compound base with tartaric acid, specifically L-(+)-tartaric acid. google.com This reaction is typically carried out by dissolving the crude this compound in an alcohol solvent, such as isopropanol, and then adding the tartaric acid. google.comgoogle.com

The crystallization of this compound tartrate from an aqueous-organic solvent mixture, like aqueous isopropanol, yields this compound tartrate dihydrate. google.comgoogle.com The efficiency of this crystallization and the final purity can be influenced by the solvent composition. For example, recrystallization from 95% (w/w) aqueous isopropanol is a key step in purifying this compound tartrate. google.com The process can also involve dissolving the hydrated salt in a solvent mixture with a high concentration of the organic component (above 80% w/w) to crystallize a substantially anhydrous salt, which can then be redissolved and crystallized as the hydrated form. google.com High-performance liquid chromatography (HPLC) is a standard analytical technique used to monitor the purity of the final product and quantify any remaining impurities. google.com

Advanced Synthetic Approaches and Stereochemical Control

Beyond the classical routes, more advanced synthetic strategies have been developed to exert greater control over the complex stereochemistry of the morphinan (B1239233) framework and to explore novel analogs.

Development of Routes to Isomorphinans (e.g., 14(S)-Isomorphinans)

The morphinan skeleton of this compound contains multiple stereocenters, leading to the possibility of various stereoisomers. reddit.com this compound itself has a cis-fusion between the B and C rings of its structure. reddit.com The corresponding trans-fused isomers are known as isomorphinans, which possess a 14(S)-configuration, in contrast to the 14(R)-configuration of standard morphinans. reddit.comreddit.com

The synthesis of these isomorphinans has been an area of interest due to their distinct pharmacological profiles. reddit.com While early work on isomorphinans grew out of the Gates total synthesis of morphine, later methods have explored modifications of the Grewe cyclization to favor the formation of the isomorphinan scaffold. reddit.comreddit.com One approach involves using a Lewis acid, such as aluminum bromide (AlBr₃), to catalyze the cyclization of a 1-benzyl-octahydroisoquinoline precursor. This method has been shown to favor the formation of the trans-B:C ring-fused 14(S)-isomorphinan. reddit.com

Grewe Cyclization in Morphinan Framework Construction

The Grewe cyclization is a pivotal reaction in the synthesis of the morphinan ring system. wikipedia.orgacs.org This acid-catalyzed intramolecular cyclization of a benzyl-substituted octahydroisoquinoline derivative establishes the characteristic tetracyclic core of morphinans. juniperpublishers.com The reaction is fundamental to many total syntheses of morphine and related alkaloids, including the efficient synthesis developed by Kenner C. Rice. wikipedia.org

In a typical Grewe cyclization, the benzyl-substituted octahydroisoquinoline is treated with a strong acid, such as phosphoric acid, which promotes the electrophilic attack of the aromatic ring onto the cyclohexene (B86901) moiety, thereby constructing the final ring of the morphinan structure. juniperpublishers.com The conditions of the Grewe cyclization can be modified to influence the stereochemical outcome. For instance, the use of an acid anhydride (B1165640) as a cyclization additive has been explored to improve the process. google.com The reaction can lead to the formation of byproducts, and processes have been developed to convert these back into the desired reactant for further cyclization. google.com

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for producing enantiomerically pure this compound, as its biological activity resides in the (-)-enantiomer, while its mirror image, dextrorphan (B195859), has distinctly different properties. cram.com Modern asymmetric synthesis aims to create a chiral molecule from an achiral starting material, resulting in an unequal amount of the possible stereoisomers. cram.com

Several strategies have been employed to achieve enantioselective synthesis in the context of morphinans. One notable approach is the use of chiral catalysts. For example, the Sharpless asymmetric dihydroxylation can be used to introduce key stereocenters into precursors early in the synthetic sequence. rsc.org Another powerful tool is the Noyori asymmetric reduction, which can establish the stereochemistry of a tetrahydroisoquinoline intermediate. nih.gov For instance, a ruthenium-based catalyst with a chiral ligand can be used for the enantioselective reduction of an isoquinolinium salt, a key step in an enantioselective synthesis of 14-hydroxy-6-oxomorphinans. nih.gov These methods provide a high degree of stereochemical control, which is essential for the efficient and specific synthesis of complex chiral molecules like this compound.

Bioinspired and Scalable Total Synthesis Approaches

The creation of this compound and its structural relatives, known as morphinans, through total synthesis presents a considerable challenge in organic chemistry due to their complex, multi-ring structure. For a long time, the production of these compounds has depended on semi-synthetic methods starting from opioids extracted from the opium poppy. This reliance on an agricultural source leads to potential instability in the supply chain and is subject to strict regulatory controls. As a result, significant research has been directed towards developing efficient and scalable methods for the total synthesis of these compounds, which would eliminate the dependence on natural sources.

A major breakthrough in this field has been the application of bioinspired synthetic strategies. These methods are designed to mimic the key chemical reactions that form the morphinan core in nature. A crucial step in the biosynthesis of morphine alkaloids within the Papaver somniferum plant is an intramolecular oxidative phenol (B47542) coupling reaction. Chemists have worked to replicate this reaction in the laboratory to construct the distinctive four-ring framework of molecules like this compound.

These bioinspired strategies mark a significant advancement toward a commercially feasible total synthesis of this compound and other vital morphinan-based medicines, presenting a possible substitute for the conventional methods that rely on agricultural cultivation.

Chemical Reactivity and Derivatization Strategies

The this compound molecule has several locations where its chemical structure can be modified. The phenolic hydroxyl group, the tertiary amine, and the aromatic ring are all points that can be targeted for chemical changes to create a wide variety of new derivatives. These chemical modifications are essential for studying how the structure of morphinans relates to their biological activity and for creating new compounds with different pharmacological effects.

Oxidation Reactions

The oxidation of this compound can introduce new functional groups to the molecule. Common oxidizing agents that are used for these types of transformations in morphinan chemistry include potassium permanganate (B83412) and chromium trioxide. The exact products that are formed depend on the specific reagent and the conditions under which the reaction is carried out. For instance, an alcohol group can be converted into a ketone through oxidation. In the wider context of synthesizing morphinans, oxidation reactions are very important. For example, the oxidation of a secondary alcohol group in a precursor molecule is a key step in the synthesis of (–)-oxycodone, using a reagent called 2-iodoxybenzoic acid (IBX). chinesechemsoc.org Although there is not a large body of published research specifically on the comprehensive oxidation of this compound itself, the known reactivity of the morphinan structure suggests that such reactions are chemically feasible.

Table 1: Potential Oxidation Reactions of this compound Analogs
Starting Material AnalogueOxidizing AgentPotential Product
Dihydrothis compoundPotassium PermanganateKetothis compound
Dihydrothis compoundChromium TrioxideKetothis compound
Oxycodone Precursor2-Iodoxybenzoic Acid (IBX)Enone Intermediate

Reduction Reactions

Reduction reactions involving this compound or its derivatives often focus on ketone groups or other parts of the molecule that can be reduced. Commonly used reducing agents in the chemistry of morphinans include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). These chemicals can, for example, turn a ketone into a secondary alcohol. The precise 3D arrangement of the atoms in the product of such a reduction can be very sensitive to the specific molecule being reacted and the conditions of the reaction. In the synthesis of related opioids, a method called catalytic hydrogenation is also a common way to perform reductions. For instance, the reduction of a carbon-carbon double bond in a precursor to (–)-oxycodone is carried out using palladium on carbon (Pd/C) with hydrogen gas. chinesechemsoc.org

Table 2: Potential Reduction Reactions of this compound Analogs
Starting Material AnalogueReducing AgentPotential Product
Ketothis compoundSodium BorohydrideDihydrothis compound
Ketothis compoundLithium Aluminum HydrideDihydrothis compound
Enone Precursor of OxycodonePd/C, H₂Dihydro-oxycodone

Substitution Reactions, particularly at the Nitrogen Atom

The tertiary nitrogen atom in the structure of this compound is a primary location for substitution reactions. These reactions have been widely studied as a way to change the pharmacological properties of the molecule. The methyl group attached to the nitrogen can be removed and replaced with a wide range of other chemical groups. This process, which involves N-demethylation followed by either N-alkylation or N-acylation, permits the synthesis of a vast number of this compound analogs.

The removal of the N-methyl group from morphinans can be accomplished through several methods, such as the von Braun reaction, which uses cyanogen (B1215507) bromide, or by using reagents known as chloroformates. cdnsciencepub.comgoogle.com After the N-demethylated version, known as nor-levorphanol, is produced, it can be reacted with alkyl halides or acyl chlorides to add new functional groups to the nitrogen atom.

Table 3: Examples of N-Substituted this compound Analogs and their Precursors
N-SubstituentReagent for N-Substitution (from nor-levorphanol)Resulting Compound Class
-CH₂CH₂PhPhenethyl bromidePotent Agonist
-allylAllyl bromideAntagonist/Partial Agonist
-cyclopropylmethylCyclopropylmethyl bromideAntagonist/Partial Agonist
-H(via N-demethylation)nor-levorphanol

These derivatization methods highlight the chemical adaptability of the this compound structure and its significance as a foundational molecule for the design and synthesis of new opioid receptor ligands with specifically tailored pharmacological characteristics.

Molecular Pharmacology and Receptor Interactions of Levorphanol

Opioid Receptor Binding Kinetics and Quantitative Affinities

Levorphanol (B1675180) is a potent opioid agonist that demonstrates high affinity for the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govnih.gov Its interaction with these receptors is complex, involving binding to various splice variants and demonstrating distinct agonist activity profiles at each.

This compound exhibits a strong affinity for mu-opioid receptors (MOR), which are primarily located in the brainstem and medial thalamus. nih.govpainphysicianjournal.com The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is reported to be in the low nanomolar to sub-nanomolar range for MOR. nih.govnih.gov One study reported a Ki value of 0.21 ± 0.02 nM for the μ-opioid receptor. nih.gov

The gene for the mu-opioid receptor, Oprm1, undergoes extensive alternative splicing, leading to the creation of multiple receptor variants. nih.govjci.org These variants, particularly the full-length 7-transmembrane (7TM) C-terminal variants, share identical binding pockets. nih.govamegroups.orgmdpi.com Consequently, this compound displays similarly high, low-nanomolar affinities across a range of these full-length MOR splice variants. nih.gov Research using Chinese Hamster Ovary (CHO) cells expressing these variants confirmed little difference in this compound's binding affinity among them. nih.gov

Receptor Binding Affinities (Ki) of this compound at Mu-Opioid Receptor (MOR) Splice Variants
Receptor VariantKi (nM)Source
MOR-12.4 ± 0.9 nih.gov
MOR-1A1.5 ± 0.3 nih.gov
MOR-1B1.6 ± 0.17 nih.gov

While this compound binds with similar affinity to various MOR splice variants, its ability to activate them differs. nih.govamegroups.org In assays measuring the stimulation of [³⁵S]GTPγS binding, a marker of G-protein activation, this compound acts as a full agonist at most mu receptor subtypes, including MOR-1 and MOR-1E, where it produces a maximal response comparable to the reference agonist DAMGO. nih.gov However, its activity profile varies among the subtypes. Notably, at the MOR-1O splice variant, this compound behaves as a partial agonist, eliciting a maximal stimulation of only about 70% of that produced by DAMGO. nih.gov This partial agonism at MOR-1O is similar to that of morphine. nih.gov

Furthermore, studies indicate that this compound shows a pronounced bias towards G-protein signaling pathways with significantly lower potency and maximal stimulation of β-arrestin recruitment compared to DAMGO. nih.gov

Agonist Activity of this compound at Mu-Opioid Receptor (MOR) Splice Variants ([³⁵S]GTPγS Binding)
VariantEC₅₀ (nM)Maximal Response (% DAMGO)Source
MOR-128~110% nih.gov
MOR-1E0.8~110% nih.gov
MOR-1O0.9~70% nih.gov

This compound also demonstrates a high affinity for the delta-opioid receptor (DOR), although it is generally lower than its affinity for MOR. nih.govoup.comoup.com

The binding affinity of this compound at the delta-opioid receptor has been reported with a Ki value of 4.2 ± 0.6 nM. nih.gov In functional assays, this compound acts as a full agonist at the delta receptor. nih.gov When tested against the DOR-1 subtype, it elicited a complete response comparable to the reference delta agonist DPDPE in [³⁵S]GTPγS binding studies. nih.gov

Affinity and Agonist Activity of this compound at the Delta-Opioid Receptor (DOR)
ParameterValueSource
Binding Affinity (Ki)4.2 ± 0.6 nM nih.gov
Agonist Activity at DOR-1Full Agonist nih.gov
EC₅₀ at DOR-1 ([³⁵S]GTPγS)15.4 nM nih.gov

This compound's interaction with the kappa-opioid receptor (KOR) is a significant aspect of its pharmacological profile, contributing to its unique properties. oup.comoup.com It binds to KOR with high affinity, with reported Ki values of 2.3 ± 0.3 nM. nih.gov There are some differing findings regarding its functional activity at this receptor. Some research indicates it acts as a partial agonist; in [³⁵S]GTPγS binding assays, this compound stimulated KOR-1 to only about half the level of the reference kappa agonist U50,488H. nih.gov In contrast, other sources classify this compound as a full KOR agonist, with a particular affinity for the κ1 and κ3 receptor subtypes. nih.govoup.comoup.comamegroups.org This full agonism at KOR is considered a differentiating feature compared to other opioids like methadone and may contribute to its potent analgesic effects. oup.comoup.com

Affinity and Agonist Activity of this compound at the Kappa-Opioid Receptor (KOR)
ParameterValueSource
Binding Affinity (Ki)2.3 ± 0.3 nM nih.gov
Agonist Activity at KOR-1 ([³⁵S]GTPγS)Partial Agonist (~50% of U50,488H) nih.gov
Agonist Activity (General)Full Agonist (κ1 and κ3 subtypes) nih.govoup.comoup.com
EC₅₀ at KOR-1 ([³⁵S]GTPγS)40.1 nM nih.gov

Kappa-Opioid Receptor (KOR) Interactions

Affinity and Agonist/Partial Agonist Activity Profiles (e.g., κ1, κ3 Subtypes)

This compound demonstrates a broad affinity for multiple opioid receptors, including the mu (μ), delta (δ), and kappa (κ) types. nih.govnih.gov Its interaction with the kappa-opioid receptor (KOR) system is particularly noteworthy. Research confirms that this compound is an agonist at KORs. oup.comdrugbank.comwikipedia.org Specifically, it acts as a full agonist at the κ-opioid receptor and displays a high affinity for κ1 and κ3 subtypes. nih.govoup.comnih.gov The affinity for the κ3 subtype is thought to play a role in its analgesic effects. oup.comnih.gov

In functional assays, this compound behaves as a partial agonist at kappa receptors. nih.gov For instance, in ³⁵S-GTPγS binding studies, which measure G-protein activation, this compound stimulated binding to a level approximately half that of the reference KOR agonist U50,488H. nih.gov Despite this partial agonist activity, some studies note that its psychotomimetic side effects may be linked to its activation of the KOR. wikipedia.org Further studies have aimed to differentiate its activity at kappa receptor subtypes, with evidence suggesting that its analgesic properties involve κ3 mechanisms, while arguing against a significant role for κ1 receptors in this effect. nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki) for this compound

Receptor Subtype Binding Affinity (Ki, nM) Source
Mu (μ) 0.21 ± 0.02 nih.gov
Delta (δ) 4.2 ± 0.6 nih.gov
Kappa (κ) 2.3 ± 0.3 nih.gov

Non-Opioid Receptor and Transporter Interactions

Beyond its opioid receptor profile, this compound's pharmacological actions are defined by its engagement with other crucial neurotransmitter systems.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

This compound functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.orgnih.govoup.com This action is similar to other analgesics like methadone and ketobemidone and is considered a key factor in its effectiveness against certain types of pain, such as neuropathic pain. wikipedia.orgoup.com Studies comparing this compound to its stereoisomer, dextrorphan (B195859), show that both produce dose-dependent relaxation in cerebral arteries, but this action is not stereospecific, suggesting mechanisms beyond classical NMDA receptor antagonism in this specific effect. nih.gov The antagonism of the NMDA receptor is a critical component of its multimodal mechanism of action. nih.govmdpi.com

Monoamine Transporter Inhibition (Norepinephrine and Serotonin (B10506) Reuptake)

This compound is also an inhibitor of serotonin and norepinephrine (B1679862) reuptake, functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI). nih.govwikipedia.orgnih.govoup.com This activity contributes to its analgesic efficacy, particularly in neuropathic pain states, by modulating the descending pain pathways where serotonin and norepinephrine are key neurotransmitters. wikipedia.orgplos.org This dual action on monoamine transporters complements its other mechanisms, such as NMDA receptor antagonism, creating a broad pharmacological profile. wikipedia.org The inhibition of both serotonin and norepinephrine transporters is considered necessary for achieving synergistic pain relief when combined with opioid receptor agonism. plos.orgnih.gov

Signal Transduction Mechanisms and Functional Biases

The intracellular signaling pathways activated by this compound are characterized by a distinct functional bias.

G-Protein Coupled Receptor (GPCR) Signaling Bias

This compound is recognized as a G-protein biased agonist, particularly at the mu-opioid receptor. nih.govnih.govpreprints.org This means it preferentially activates G-protein-mediated signaling pathways over other potential pathways, such as the β-arrestin pathway. nih.govfrontiersin.org The concept of biased agonism suggests that a ligand can stabilize a specific receptor conformation, leading to the selective activation of certain intracellular responses. frontiersin.orgbiorxiv.org For opioid receptors, G-protein activation is primarily linked to the desired analgesic effects, while β-arrestin recruitment has been implicated in adverse effects like respiratory depression and receptor desensitization. nih.govmdpi.com

Preferential G-Protein Transduction Pathway Activation

Table 2: Functional Activity of this compound at the Mu-Opioid Receptor (MOR-1)

Assay Activity vs. DAMGO (Reference Agonist) Source
³⁵S-GTPγS Binding (G-Protein Activation) Full Agonist nih.gov
β-Arrestin2 Recruitment Partial Agonist (~30% of DAMGO's effect) nih.gov
Differential Beta-Arrestin Recruitment Profiles

This compound exhibits a distinct profile in its interaction with the intracellular regulatory protein β-arrestin-2. Research has shown that this compound demonstrates a preference for G-protein signaling pathways over the recruitment of β-arrestin-2. nih.gov This phenomenon, known as biased agonism, suggests that this compound can activate the µ-opioid receptor (MOR) to produce analgesia while potentially having a different profile of effects associated with β-arrestin-2 recruitment. nih.govjci.org

In comparative studies, this compound acts as a partial agonist for β-arrestin-2 recruitment at various splice variants of the µ-opioid receptor. nih.gov For instance, at the MOR-1 splice variant, this compound's maximal recruitment of β-arrestin-2 was only about 30% of that induced by the standard full agonist DAMGO. nih.gov This efficacy was even lower for other variants like MOR-1A and MOR-1B1, where the maximal response was less than 15%. nih.gov This indicates a significantly lower capacity to engage the β-arrestin signaling cascade compared to its ability to stimulate G-protein pathways. nih.gov The preference for G-protein stimulation is a key characteristic of this compound's molecular pharmacology. nih.gov

The concept of biased agonism is significant because the β-arrestin pathway has been implicated in some of the undesirable side effects of opioids. nih.govjci.org By preferentially activating G-protein signaling, which is primarily associated with analgesia, and less effectively recruiting β-arrestin, this compound's molecular mechanism may differ from other µ-opioid receptor agonists like morphine. nih.govgoogle.com

Table 1: this compound's Efficacy in β-Arrestin-2 Recruitment at µ-Opioid Receptor Splice Variants

Receptor VariantMaximal β-Arrestin-2 Recruitment (% of DAMGO)
MOR-1~30%
MOR-1A<15%
MOR-1B1<15%
Data sourced from pharmacological studies comparing this compound to the full agonist DAMGO. nih.gov

Distinct Intracellular Signaling Cascades (e.g., ATP-Sensitive K+ Channel Modulation)

The intracellular signaling pathways activated by this compound extend beyond G-protein coupling and β-arrestin recruitment, and notably, its interaction with ATP-sensitive potassium (K-ATP) channels appears to be distinct from some other µ-opioid agonists. Studies investigating the role of K-ATP channels in opioid-induced antinociception have revealed that the analgesic effects of certain opioids, such as morphine and methadone, are modulated by the opening of these channels. researchgate.netresearchgate.net

However, research indicates that this compound-induced antinociception, similar to that of fentanyl, does not appear to involve the opening of ATP-sensitive K+ channels. researchgate.netresearchgate.net The administration of K-ATP channel blockers, such as gliquidone, did not significantly alter the antinociceptive effects of this compound. researchgate.net This suggests that this compound triggers pain relief through different downstream effector mechanisms than opioids like morphine and methadone, which are influenced by K-ATP channel modulation. researchgate.netresearchgate.net

This distinction in signaling pathways may contribute to the unique pharmacological profile of this compound. The activation of K-ATP channels leads to neuronal hyperpolarization, which can contribute to the analgesic effect of some opioids. researchgate.netherbmedpharmacol.com The fact that this compound's analgesic action is independent of this particular mechanism highlights the diversity of signaling cascades employed by different opioid compounds. researchgate.net

Opioid Receptor Subtype Characterization and Structural Elucidation

Receptor Cloning and Sequencing Relevant to Opioid Action

The understanding of this compound's action is fundamentally tied to the molecular characterization of its primary targets: the opioid receptors. The journey to elucidate these receptors began with pharmacological studies that suggested the existence of multiple types, namely µ (mu), δ (delta), and κ (kappa). nih.govannualreviews.org Definitive evidence for these receptors came from radioligand binding studies in the early 1970s. nih.gov

A major breakthrough occurred in the early 1990s with the successful molecular cloning and sequencing of the cDNAs for the mouse delta-opioid receptor (DOR), followed by the human µ-opioid receptor (MOR) and kappa-opioid receptor (KOR). nih.govannualreviews.orgfrontiersin.org This was a pivotal moment, as it provided the primary amino acid sequences of these G protein-coupled receptors (GPCRs), confirming their distinct genetic basis. annualreviews.org The cloning of these receptors was achieved using expression cloning strategies from cell lines expressing high numbers of specific opioid receptors. annualreviews.org

These cloned receptors were found to be highly homologous and belong to the seven-transmembrane G protein-coupled receptor family. annualreviews.org Further research revealed the existence of splice variants for the µ-opioid receptor, adding another layer of complexity to opioid pharmacology. frontiersin.org The cloning and sequencing of these receptors have been instrumental in allowing for detailed in vitro studies of ligand binding and functional activity, including the characterization of compounds like this compound. nih.gov Subsequently, a fourth member of the opioid receptor family, the nociceptin/orphanin FQ receptor (NOP), was also identified through cloning studies. nih.gov

Elucidation of Opioid Receptor Crystal Structures and Ligand Binding Sites

Following the cloning and sequencing of opioid receptors, the next significant advancement in understanding their function has been the elucidation of their three-dimensional structures. The determination of the crystal structures of the µ-opioid, δ-opioid, and κ-opioid receptors, often in complex with various agonist and antagonist ligands, has provided unprecedented insight into the molecular basis of ligand recognition and receptor activation. frontiersin.orgmdpi.comacs.org

These high-resolution structures have revealed the precise architecture of the ligand-binding pocket within the transmembrane helices of the receptors. acs.orgnih.gov For the µ-opioid receptor, the primary target for this compound's analgesic effects, structural studies have detailed the specific amino acid residues that interact with morphinan-based ligands. acs.org This includes a conserved aspartate residue in transmembrane helix 3 (Asp147) that forms a crucial ionic interaction with the protonated amine of the ligand, and a number of other residues in the binding cavity that contribute to ligand affinity and selectivity through hydrophobic and hydrogen-bonding interactions. acs.org

Comparative analysis of receptor structures bound to agonists versus antagonists has illuminated the conformational changes that lead to receptor activation and the initiation of downstream signaling. mdpi.com The elucidation of these structures is critical for structure-based drug design, aiming to develop novel analgesics with improved therapeutic profiles. mdpi.comosti.gov The detailed knowledge of the binding site allows for computational docking studies and the rational design of new molecules, like those based on the morphinan (B1239233) skeleton of this compound, with tailored affinities and signaling properties. acs.org

Mechanistic Basis of Levorphanol S Opioid Action and Modulatory Effects

Differential Mechanisms of Analgesic Action Compared to Other Opioids

Levorphanol (B1675180), a potent opioid analgesic, exhibits a complex pharmacological profile that distinguishes it from other opioids like morphine. wikipedia.orgnih.gov While its primary analgesic action is mediated through agonism at the µ-opioid receptor (MOR), its activity extends to other opioid receptors and non-opioid targets, contributing to its unique therapeutic effects. wikipedia.orgnih.gov

Unlike morphine, which is relatively selective for the µ-opioid receptor, this compound demonstrates high affinity for all three major opioid receptors: µ (mu), δ (delta), and κ (kappa). amegroups.cnnih.gov Specifically, it acts as a full agonist at most µ-opioid receptor subtypes and the δ-opioid receptor, and as a partial agonist at κ-opioid receptors. nih.gov This broader receptor engagement is believed to contribute to its analgesic efficacy, particularly in complex pain states. nih.govoup.com

A significant point of differentiation is this compound's potent antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgamegroups.cnnih.gov This action is shared with methadone but is more potent in this compound. oup.com NMDA receptor antagonism is crucial for its potential effectiveness against neuropathic pain and in mitigating the development of opioid tolerance and opioid-induced hyperalgesia (OIH). wikipedia.orgnih.govaccurateclinic.com

Furthermore, this compound inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), a mechanism also seen with analgesics like tramadol (B15222) and tapentadol. wikipedia.orgnih.govnih.gov This dual action on monoamine reuptake complements its other analgesic mechanisms and is thought to enhance its efficacy in treating neuropathic pain. wikipedia.org

In vitro studies have revealed that this compound displays a preference for G-protein signaling pathways over β-arrestin2 recruitment. nih.gov This "G-protein bias" is a subtle but important distinction from morphine and may be associated with a more favorable side effect profile, such as potentially diminished respiratory depression at equianalgesic doses. nih.gov

The table below summarizes the key mechanistic differences between this compound and morphine.

FeatureThis compoundMorphine
µ-Opioid Receptor (MOR) Full Agonist nih.govFull Agonist amegroups.org
δ-Opioid Receptor (DOR) Agonist wikipedia.orgnih.govLower Affinity/Activity oup.com
κ-Opioid Receptor (KOR) Agonist wikipedia.orgnih.govLower Affinity/Activity oup.com
NMDA Receptor Potent Antagonist wikipedia.orgamegroups.cnnih.govNo Significant Activity
Serotonin/Norepinephrine Reuptake Inhibitor wikipedia.orgnih.govnih.govNo Significant Activity
Signaling Pathway Bias G-protein Biased Agonist nih.govLess Biased nih.gov

Cross-Tolerance Phenomena and Underlying Receptor Selectivity

The development of tolerance, a state of reduced responsiveness to a drug's effects with repeated administration, is a significant consideration with opioid therapy. Cross-tolerance, where tolerance to one opioid confers tolerance to another, is often incomplete between different opioids, a phenomenon linked to their varying receptor selectivity and mechanisms of action. oup.com

A notable characteristic of this compound is its unidirectional cross-tolerance with morphine, as demonstrated in preclinical studies. nih.govnih.govoup.com In these studies, animals made tolerant to this compound exhibit significant cross-tolerance to morphine. nih.govoup.com Conversely, animals tolerant to morphine show little to no tolerance to the analgesic effects of this compound. nih.govoup.com

This unidirectional cross-tolerance is attributed to the differing receptor profiles of the two drugs. nih.gov Morphine's relative selectivity for the µ-opioid receptor leads to tolerance primarily at this receptor subtype. nih.govoup.com When a morphine-tolerant animal is challenged with this compound, the latter can still produce analgesia through its action on δ- and κ-opioid receptors, for which tolerance has not been substantially developed. oup.com In contrast, because this compound acts on all three receptor types, tolerance developed to it encompasses the µ-receptor, thereby reducing the analgesic effect of the more selective µ-agonist, morphine. nih.govoup.com

Studies in mice have further substantiated these findings, showing a substantial degree of cross-tolerance between morphine and other µ-opioid receptor agonists like this compound, but not with κ-opioid agonists. umich.edunih.gov

This compound's analgesic potency is greater than what would be predicted by its µ-opioid receptor binding affinity alone, suggesting a significant contribution from its other mechanisms of action. oup.com Its multi-target profile, encompassing agonism at µ-, δ-, and κ-opioid receptors, NMDA receptor antagonism, and inhibition of serotonin and norepinephrine reuptake, likely contributes to its broad analgesic efficacy and its effectiveness in cases where other opioids may fail. nih.govoup.com

The combination of these mechanisms may produce a synergistic analgesic effect. For instance, the NMDA receptor antagonism can counteract the central sensitization processes that contribute to neuropathic pain and opioid tolerance. accurateclinic.com The inhibition of monoamine reuptake engages descending pain-modulating pathways, further enhancing analgesia. wikipedia.orgnih.gov This multi-faceted pharmacology may explain why this compound can be effective in treating pain syndromes that are refractory to other opioids, such as neuropathic pain and central pain states. nih.govmedcentral.com

Unidirectional Cross-Tolerance with Specific Opioids

Modulation of Descending Pain Inhibitory Systems

The central nervous system possesses descending pathways that originate in the brainstem and project to the spinal cord to modulate the transmission of pain signals. tmc.eduphysio-pedia.com These pathways can either inhibit or facilitate nociceptive signals. This compound's unique pharmacology allows it to influence these descending pain inhibitory systems through multiple mechanisms.

One of the key mechanisms is its inhibition of serotonin and norepinephrine reuptake. wikipedia.orgnih.govamegroups.cnnih.gov Serotonin (5-HT) and norepinephrine (NE) are crucial neurotransmitters in the descending inhibitory pathways that originate from brainstem nuclei such as the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). physio-pedia.comnih.gov By blocking the reuptake of these monoamines in the spinal cord, this compound increases their availability in the synaptic cleft, thereby enhancing the activity of these descending inhibitory pathways and suppressing the transmission of pain signals from the periphery to the brain. nih.gov

Furthermore, the analgesic effects of opioids are mediated in part by their action on opioid receptors located in key areas of the descending pain modulatory system, including the PAG and RVM. physio-pedia.comdrugbank.com this compound's agonist activity at µ-, δ-, and κ-opioid receptors in these brain regions can activate these descending pathways, leading to the inhibition of nociceptive neurons in the dorsal horn of the spinal cord. physio-pedia.comdrugbank.com

Mechanisms Related to Opioid-Induced Hyperalgesia

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration leads to a state of nociceptive sensitization, making the individual more sensitive to painful stimuli. nih.govpainphysicianjournal.com This is a distinct entity from tolerance and is thought to involve neuroplastic changes in the central nervous system. nih.gov

A primary mechanism implicated in OIH is the activation of the central glutaminergic system, particularly involving the N-methyl-D-aspartate (NMDA) receptor. nih.govpainphysicianjournal.com Chronic opioid exposure can lead to an upregulation and sensitization of NMDA receptors. painphysicianjournal.com This increased NMDA receptor activity enhances the excitability of spinal cord neurons, contributing to the heightened pain sensitivity characteristic of OIH. painphysicianjournal.com

This compound's potent NMDA receptor antagonism is a key feature that may mitigate the development of OIH. nih.govaccurateclinic.commedcentral.com By blocking the NMDA receptor, this compound can counteract the pronociceptive processes initiated by chronic opioid exposure, potentially preventing or reducing the severity of OIH. accurateclinic.comamegroups.org This makes this compound a therapeutic option to consider in situations where OIH is a concern. amegroups.cnamegroups.org

Role of Spinal Dynorphins and Descending Facilitation

This compound's complex pharmacological profile includes interaction with the dynorphin/kappa-opioid receptor (KOR) system, which plays a significant role in spinal pain modulation. The body's pain response is not solely a direct transmission of noxious stimuli; it is heavily modulated by descending pathways from the brainstem to the spinal cord. These pathways can either inhibit or facilitate pain signals. frontiersin.orgfrontiersin.org

Dynorphins are a class of endogenous opioid peptides that are found in high concentrations in the hypothalamus, medulla, pons, midbrain, and spinal cord. They function as the primary endogenous ligands for the kappa-opioid receptor (KOR). nih.gov this compound is an agonist at the KOR, meaning it activates this receptor, mimicking the action of dynorphin. wikipedia.orgnih.govmedcentral.com Activation of the dynorphin/KOR system in the spinal cord can produce analgesia. nih.govcdnsciencepub.com However, this system is also implicated in producing undesirable effects such as dysphoria and delirium, which have been attributed to this compound's KOR agonism. nih.govwikipedia.org

Descending facilitation is a pronociceptive mechanism that enhances the transmission of pain signals from the spinal cord to the brain. This process involves specific neurons in the brainstem, such as "ON-cells" in the rostral ventromedial medulla (RVM), that become active and facilitate nociceptive processing in the dorsal horn. frontiersin.org This facilitation can contribute to the development of opioid tolerance and opioid-induced hyperalgesia (OIH), a state of increased pain sensitivity caused by opioid exposure. nih.gov The release of spinal dynorphins has been identified as a potential mechanism contributing to these states of heightened pain. nih.govtesisenred.net

Table 1: Key Systems in Spinal and Descending Pain Modulation

Modulatory System Key Components Function in Pain Modulation Relevance to this compound
Spinal Dynorphin System Dynorphin (endogenous peptide), Kappa-Opioid Receptor (KOR) Activation can produce spinal analgesia but is also linked to dysphoria and pronociceptive states. nih.govwikipedia.orgcdnsciencepub.com This compound is a KOR agonist, directly engaging this system. wikipedia.orgmedcentral.com
Descending Facilitation Rostral Ventromedial Medulla (RVM) "ON-cells" Enhances nociceptive signals from the spinal cord to the brain; contributes to opioid tolerance and hyperalgesia. frontiersin.orgnih.gov The dynorphin/KOR system, which this compound activates, is implicated in processes that can lead to facilitation. nih.govtesisenred.net
Descending Inhibition Serotonin (5-HT), Norepinephrine (NE) pathways Inhibit pain signal transmission in the spinal cord dorsal horn. frontiersin.org This compound is an SNRI, enhancing this inhibitory system to produce analgesia. medcentral.comaccurateclinic.com

N-Methyl-D-Aspartate (NMDA) Receptor Activation and Glutamate (B1630785) Transporter Systems

A pivotal aspect of this compound's unique mechanism of action is its activity within the glutamatergic system, specifically its antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgmedcentral.com The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and its main neurotransmitter, glutamate, is critically involved in nociceptive signaling. oup.comnih.gov

NMDA receptors are ionotropic receptors that, upon activation, permit the influx of calcium ions into the neuron, leading to increased neuronal excitability and signal transmission. Under normal conditions, these receptors are involved in synaptic plasticity, learning, and memory. nih.gov However, in states of persistent or intense pain, there is an excessive release of glutamate in the spinal cord's dorsal horn. oup.com This leads to over-activation of NMDA receptors, a key process in the development and maintenance of central sensitization. oup.com Central sensitization manifests as hyperalgesia (an exaggerated response to a painful stimulus) and allodynia (pain resulting from a normally non-painful stimulus), which are hallmarks of chronic and neuropathic pain. oup.com

This compound acts as a potent NMDA receptor antagonist. wikipedia.orgnih.gov This action is considered a significant advantage, particularly in the management of pain states that are refractory to other opioids. medcentral.com By blocking the NMDA receptor, this compound can prevent or reverse central sensitization, making it particularly effective for neuropathic pain. wikipedia.orgmedcentral.com This mechanism also plays a crucial role in mitigating the development of opioid tolerance and opioid-induced hyperalgesia (OIH), phenomena that are also linked to NMDA receptor over-activity. accurateclinic.com Research indicates that this compound's NMDA blocking action is significantly more potent than that of methadone, another opioid with NMDA antagonist properties. accurateclinic.com

Table 2: Research Findings on this compound's NMDA Receptor Antagonism

Research Finding Implication for Pain Management Supporting Evidence
Potent NMDA Receptor Antagonism Effective against neuropathic pain, which is characterized by NMDA receptor-mediated central sensitization. wikipedia.orgmedcentral.com This compound's antagonism of the NMDA receptor is a key part of its multimodal profile. medcentral.comnih.gov
Mitigation of Opioid Tolerance and OIH May reduce the loss of analgesic efficacy over time and prevent opioid-induced increases in pain sensitivity. accurateclinic.com Blocking NMDA receptors is thought to limit or reverse opioid tolerance and OIH. This compound's action is noted to be stronger than methadone's in this regard. accurateclinic.com
Prospective Trial in Neuropathic Pain Demonstrated significant pain reduction in patients with neuropathic pain at higher doses. A study showed that a high-dose this compound regimen reduced pain by 36% in patients with neuropathic pain. medcentral.comnih.gov

Structure Activity Relationships Sar and Novel Analog Design

Modifications at the N-Methyl Group and Resultant Receptor Selectivity

The N-methyl group at position 17 of the levorphanol (B1675180) scaffold is a critical determinant of its pharmacological profile. nih.gov Alterations to this group have profound effects on receptor selectivity and can even convert an agonist into an antagonist. For instance, replacing the N-methyl group with larger substituents, such as N-allyl (in levallorphan) or N-cyclopropylmethyl (in cyclorphan), transforms the molecule into a potent opioid antagonist or a mixed agonist-antagonist. acs.orgakjournals.com These modifications highlight the sensitivity of the nitrogen binding pocket on opioid receptors and its role in distinguishing between agonist and antagonist conformations.

Furthermore, substitutions with N-arylalkyl and N-heteroaralkyl groups have been explored, leading to a wide range of pharmacological activities. akjournals.com The nature and size of the substituent on the nitrogen atom can shift the selectivity profile. For example, substitution of the N-methyl group in this compound can yield compounds with high affinity for both µ and κ opioid receptors. researchgate.net Further modifications at other positions, in conjunction with N-substituent changes, have led to the development of highly selective ligands for specific receptor subtypes. researchgate.net

Substitutions on the Morphinan (B1239233) Core Structure

The rigid tetracyclic core of this compound provides a template for investigating the impact of substitutions on its various rings. wikipedia.org Modifications to the phenolic A ring and the C ring have been particularly fruitful areas of SAR studies.

Effects of Hydroxyl Group Position on Potency and Binding Affinity (e.g., C-3, C-4)

The position of the phenolic hydroxyl group on the A ring is a crucial factor for analgesic potency. akjournals.com In the levorotatory N-methyl morphinan series, the order of analgesic potency for the hydroxyl regioisomers is 3-OH > 4-OH >> 1-OH > 2-OH, which correlates well with their opioid receptor binding affinities. akjournals.com The 3-hydroxyl group of this compound is considered a key pharmacophore for its potent activity. akjournals.com

Interestingly, while the 3-hydroxyl is important, studies on 4-hydroxylated 6-ketomorphinans have revealed that these compounds can also be potent analgesics, with some exhibiting dependence liability comparable to morphine and this compound. akjournals.comakjournals.com This suggests that while the 3-OH position is optimal, a hydroxyl group at the C-4 position can also contribute significantly to activity, particularly in the 6-keto series. akjournals.comakjournals.com However, the removal of the 3-hydroxyl group in other morphinan derivatives has been shown to substantially decrease binding affinity to opioid receptors. akjournals.com

Modification of Ring C (e.g., Hexyl Ring)

The C ring of the morphinan structure, also referred to as the hexyl ring, has been a target for modifications to alter receptor selectivity. acs.orgnih.govfigshare.com

To further explore the SAR of this compound, novel morphinans have been synthesized by incorporating indole (B1671886) or aminothiazole fragments onto the C ring. acs.orgnih.govfigshare.com This strategic modification has been shown to enhance binding affinity for the δ-opioid receptor while slightly reducing affinity for µ and κ receptors. acs.orgnih.govfigshare.com For instance, the incorporation of an indole fragment can lead to compounds with high δ receptor affinity (Ki values of 0.17-0.35 nM) and notable selectivity over µ and κ receptors. acs.org One such indole analog displayed 63-fold selectivity for δ over µ receptors and 40-fold selectivity over κ receptors. acs.org

Similarly, the fusion of an aminothiazole ring to the C-ring of the morphinan skeleton has yielded compounds with interesting pharmacological profiles. acs.orgresearchgate.net One aminothiazolomorphinan analog was found to be nearly equipotent at all three opioid receptors. acs.org These findings indicate that the introduction of specific heterocyclic fragments to the C-ring is a viable strategy for modulating receptor selectivity, particularly for enhancing δ receptor affinity. acs.orgoup.com

The degree of saturation in the C-ring significantly influences the pharmacological activity of this compound derivatives. Studies on 6-ketothis compound analogs have demonstrated that the presence of a Δ7,8 double bond results in a lack of significant potency at any of the opioid receptor subtypes. nih.gov In contrast, analogs with a saturated C-ring exhibit potent activity, acting as either κ agonists or antagonists depending on other substitutions, such as the presence of a hydroxyl group at position 14. nih.gov This underscores the importance of the C-ring's conformational flexibility, which is restricted by the double bond, in determining receptor interaction and subsequent activity.

Incorporation of Heterocyclic Fragments (e.g., Indole, Aminothiazole)

Design and Pharmacological Evaluation of Ketothis compound Derivatives

Building on the SAR of this compound, various ketothis compound derivatives have been designed and synthesized to explore their opioid receptor binding affinities and functional activities. oup.comnih.gov The introduction of a keto group, typically at the C-6 position, creates a new series of compounds with distinct pharmacological properties. akjournals.comnih.gov

The pharmacological evaluation of these 6-ketothis compound analogs has revealed that their activity is highly dependent on the substitution pattern on ring C. nih.gov As mentioned previously, analogs with a saturated C-ring were found to be potent κ-opioid receptor ligands. nih.gov The presence or absence of a 14-hydroxyl group in these saturated 6-ketothis compound derivatives was a key determinant in switching the activity from agonistic to antagonistic at the κ receptor. nih.gov These findings highlight the potential to develop selective κ-opioid ligands by modifying the ketothis compound scaffold.

Identification of Agonist and Antagonist Activities

The morphinan skeleton, of which this compound is a key member, provides a versatile scaffold for developing compounds with a wide spectrum of activities at opioid receptors, ranging from full agonism to potent antagonism. This compound itself is a potent agonist with strong affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov It is considered a full agonist at the κ-opioid receptor (KOR) and a potent agonist at the μ-opioid receptor (MOR). oup.comnih.gov

The structure-activity relationship (SAR) of the morphinan class is well-defined, particularly concerning the substituent on the tertiary amine nitrogen. This position is a critical determinant of whether a compound will act as an agonist or an antagonist. While the N-methyl group in this compound confers strong agonist properties, replacing it with larger alkyl groups, such as an allyl group (as in levallorphan) or a cyclopropylmethyl group, typically introduces μ-receptor antagonist activity. nih.govnih.gov Antagonist studies have confirmed that this compound's analgesic effects are reversed by the non-selective antagonist naloxone (B1662785) and its own antagonist counterpart, levallorphan. nih.gov

Further modifications to the this compound structure have yielded compounds with mixed agonist-antagonist profiles. For instance, research into modified ketolevorphanols has led to the identification of both potent KOR agonists and antagonists. oup.comresearchgate.net Similarly, certain aminothiazolomorphinan analogs of this compound have been shown to act as full agonists at the KOR while simultaneously exhibiting both agonist and antagonist properties at the MOR. nih.gov This dual activity highlights the potential to fine-tune the pharmacological profile by manipulating the morphinan core.

CompoundKey Structural FeaturePrimary Activity at μ-Opioid Receptor (MOR)Primary Activity at κ-Opioid Receptor (KOR)
This compoundN-methyl groupAgonist oup.comFull Agonist oup.com
LevallorphanN-allyl groupAntagonist nih.govAgonist/Partial Agonist
Select Aminothiazolomorphinans3-position aminothiazoleMixed Agonist/Antagonist nih.govFull Agonist nih.gov

Bioisosteric Replacements and Stereochemical Implications (e.g., Sulfur Bioisosteres)

Bioisosterism, the strategy of substituting one chemical group with another that possesses similar physical or chemical properties, is a fundamental tool in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. wiley-vch.deresearchgate.net In the study of this compound and related morphinans, the phenolic hydroxyl group at the 3-position is a critical pharmacophore for opioid receptor interaction.

A significant area of research has been the bioisosteric replacement of this phenolic hydroxyl group with sulfur-containing moieties, such as a 2-aminothiazole (B372263) ring. researchgate.netnih.gov This modification was initially explored to potentially enhance the duration of action. researchgate.net Pharmacological evaluation of an aminothiazole derivative of a related morphinan revealed a profound shift in receptor affinity profiles when compared to the parent phenol (B47542) compound. The derivative displayed a 34-fold decrease in affinity for the μ-receptor and a 9-fold decrease for the κ-receptor, but remarkably, a 4-fold increase in affinity for the δ-receptor. nih.gov

The stereochemical and regioisomeric placement of these bioisosteric replacements has critical implications for receptor selectivity and activity. For example, certain aminothiazolomorphinan analogs, such as ATPM, have been identified as highly potent and selective KOR agonists. researchgate.net However, a regioisomeric aminothiazolomorphinan, compound 8 , while also a potent kappa agonist, demonstrates little selectivity between the KOR, MOR, and DOR. researchgate.net This underscores the importance of precise structural orientation in directing ligand-receptor interactions.

Compound TypeKey Functional Group (3-position)Relative Receptor Affinity Profile
This compound (parent)Phenolic Hydroxyl (-OH)High μ, High κ, Moderate δ nih.gov
Aminothiazole Morphinan Analog2-Aminothiazole RingDecreased μ, Decreased κ, Increased δ nih.gov

Development of Receptor-Selective Ligands through SAR Optimization

The optimization of the this compound scaffold through systematic SAR studies has been instrumental in the development of ligands with enhanced selectivity for specific opioid receptor subtypes. nih.gov By strategically modifying different parts of the morphinan structure, researchers can steer the compound's binding profile towards a desired receptor.

Key strategies for developing receptor-selective ligands from the this compound framework include:

N-Substituent Modification : Altering the N-methyl group is a well-established method for modulating activity. Further substitutions at this position have yielded compounds with high affinity for both MOR and KOR. oup.comresearchgate.net

C-Ring Annulation : The incorporation of heterocyclic fragments, such as indole or aminothiazole, onto the C-ring of the this compound skeleton has been shown to significantly enhance binding affinity for the delta-opioid receptor (DOR), with some analogs achieving Ki values below 0.5 nM. researchgate.net These novel morphinans were identified as partial agonists at the DOR. oup.com This approach generally leads to a slight reduction in affinity for the μ and κ receptors. researchgate.net

3-Position Modification : As discussed with bioisosteres, modifications at the 3-position, often in combination with changes to the N-substituent, can generate morphinans with exceptionally high affinity and selectivity for the KOR, with some compounds exhibiting Ki values below 0.05 nM. oup.comresearchgate.net

These optimization efforts have led to the discovery of ligands with unique pharmacological profiles, such as mixed kappa-agonists/mu-antagonists or partial agonists. researchgate.netnih.gov The design of such molecules is often guided by concepts like the "message-address" hypothesis, which posits that distinct parts of a ligand molecule are responsible for receptor activation (the "message") and receptor recognition/selectivity (the "address"). oup.com This rational approach allows for the systematic development of bifunctional or receptor-selective ligands to achieve more targeted pharmacological effects. nih.govwjgnet.com

Structural Modification on this compound ScaffoldPrimary Impact on Receptor Selectivity/AffinityReference
Substitution at the Nitrogen (N-position)Modulates agonist vs. antagonist activity; can yield high MOR and KOR affinity. oup.comresearchgate.net
Incorporation of Indole/Aminothiazole on C-RingEnhances binding affinity and partial agonism at DOR. researchgate.netoup.com
Bioisosteric replacement at 3-Position HydroxylCan produce highly potent and selective KOR ligands. oup.comresearchgate.net

Preclinical Methodologies and Research Paradigms in Levorphanol Studies

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in determining the foundational pharmacological properties of levorphanol (B1675180), including its affinity for various receptors and its functional activity upon binding.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its target receptor. giffordbioscience.comnih.govsygnaturediscovery.com These assays are used to determine the affinity of this compound for different opioid receptors. The process typically involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand, a molecule that binds to the same receptor. giffordbioscience.comnih.govsygnaturediscovery.com By measuring the displacement of the radioligand by increasing concentrations of this compound, researchers can calculate its binding affinity (Ki). giffordbioscience.comresearchgate.net

Studies have consistently shown that this compound possesses a high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov This broad-spectrum binding profile distinguishes it from more selective opioids. nih.gov For instance, research has reported Ki values for this compound of 0.21 ± 0.02 nM at the µ-opioid receptor and 4.2 ± 0.6 nM at the δ-opioid receptor. nih.gov Its affinity for the kappa opioid receptor has been measured at 2.3 ± 0.3 nM. nih.gov Some studies indicate that this compound's binding affinity for the mu-opioid receptor is greater than that of morphine. taylorandfrancis.com

Binding Affinity (Ki, nM) of this compound at Opioid Receptors
Opioid ReceptorBinding Affinity (Ki, nM)Reference
Mu (µ)0.21 ± 0.02 nih.gov
Delta (δ)4.2 ± 0.6 nih.gov
Kappa (κ)2.3 ± 0.3 nih.gov

35S-GTPγS Binding Assays for G-Protein Activation

To move beyond simple binding and understand the functional consequences of this compound's interaction with opioid receptors, researchers employ assays like the 35S-GTPγS binding assay. revvity.comscienceopen.com This assay measures the activation of G-proteins, which are intracellular signaling molecules coupled to opioid receptors. revvity.com When an agonist like this compound binds to and activates the receptor, it facilitates the exchange of GDP for the non-hydrolyzable GTP analog, 35S-GTPγS, on the Gα subunit. revvity.comscienceopen.com The amount of bound 35S-GTPγS is then quantified to determine the extent of G-protein activation, providing a measure of the compound's efficacy. revvity.com

In such assays, this compound has been characterized as a full agonist at most mu-opioid receptor subtypes and a partial agonist at kappa receptors. nih.gov Specifically, it has been shown to be a full agonist at the classical mu (MOR-1) and delta receptors. nih.gov However, its activity can vary among different splice variants of the mu-opioid receptor. nih.gov For example, while it is a full agonist at most mu receptor subtypes, it acts as a partial agonist at MOR-1O. nih.govnih.gov

Functional Activity of this compound in 35S-GTPγS Binding Assays
ReceptorAgonist ActivityReference
Mu Opioid Receptor (most subtypes)Full Agonist nih.govnih.gov
MOR-1O (Mu Opioid Receptor Splice Variant)Partial Agonist nih.govnih.gov
Delta Opioid ReceptorFull Agonist nih.gov
Kappa Opioid ReceptorPartial Agonist nih.gov

Beta-Arrestin Recruitment Assays for Biased Signaling Assessment

In recent years, the concept of biased signaling has gained prominence in pharmacology. This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another. mdpi.com For opioid receptors, the two major pathways are G-protein signaling and β-arrestin recruitment. mdpi.comchemrxiv.org Beta-arrestin recruitment assays are crucial for assessing this bias. biomolther.orgdiscoverx.com These assays measure the translocation of β-arrestin proteins to the activated receptor. biomolther.org

Studies utilizing β-arrestin2 recruitment assays have revealed that this compound displays a preference for G-protein signaling. nih.govnih.gov It has been shown to have little activity in β-arrestin2 recruitment assays, indicating a G-protein biased agonism. nih.govnih.gov Compared to the reference agonist DAMGO, this compound acts as a partial agonist in β-arrestin recruitment assays across all mu-opioid receptor variants, with significantly lower potency and maximal stimulation. nih.gov This G-protein bias is a key feature of this compound's pharmacological profile and is thought to contribute to some of its distinct clinical properties. nih.govpreprints.org

Functional Assays Using Isolated Biological Tissues (e.g., Electrically Stimulated Mouse Ileum)

Functional assays using isolated tissues provide a more integrated assessment of a compound's activity in a biological system. The electrically stimulated mouse ileum preparation is a classic pharmacology model used to study the effects of opioids. In this setup, electrical stimulation causes the release of acetylcholine (B1216132), leading to muscle contraction. Opioid agonists inhibit this contraction by acting on presynaptic opioid receptors, reducing acetylcholine release. The potency of an opioid can be determined by its ability to inhibit these contractions. While specific data from this compound studies using the electrically stimulated mouse ileum is not detailed in the provided search results, this methodology is a standard approach for characterizing the functional effects of opioid compounds.

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are indispensable for understanding the physiological effects of this compound, particularly its analgesic properties, in a whole-organism context.

Analgesia Models (e.g., Radiant Heat Tail Flick Assay)

The radiant heat tail-flick assay is a widely used and reliable method for assessing the analgesic effects of drugs in rodents. mdpi.comivsajournals.com In this test, a beam of radiant heat is focused on the animal's tail, and the time it takes for the animal to "flick" its tail away from the heat source (tail-flick latency) is measured. mdpi.comivsajournals.com Analgesic compounds increase this latency.

In the radiant heat tail-flick assay, this compound has demonstrated potent analgesic effects. nih.gov Studies have shown it to be approximately 5-fold more potent than morphine in this model. nih.gov The analgesic effects of this compound in this assay are confirmed to be mediated by mu-opioid receptors, as the effect is absent in mice lacking the mu-opioid receptor gene (Oprm1 knockout mice). nih.govnih.gov Antagonist studies further corroborate the primary role of mu receptors in this compound-induced analgesia. nih.gov

Analgesic Potency of this compound in the Radiant Heat Tail Flick Assay (CD-1 Mice)
CompoundED50 (mg/kg, s.c.)Reference
This compound0.38 nih.gov
Morphine2.3 nih.gov
Oxycodone2.0 nih.gov

Genetic Manipulation Models (e.g., Knockout Mice, Viral Rescue Approaches)

To dissect the specific molecular targets of this compound, researchers frequently employ genetic manipulation models, such as knockout (KO) mice. nih.govmedicaldialogues.in These models allow for the investigation of the role of specific opioid receptors and their splice variants in mediating the drug's effects.

One key finding is that this compound's analgesic effects are primarily dependent on the mu-opioid receptor (MOR). nih.gov In studies using mice with a complete knockout of the Oprm1 gene, which codes for the MOR, this compound was found to be inactive as an analgesic. nih.gov This confirms the critical role of the classical mu-opioid receptor in its mechanism of action.

Further research has delved into the contribution of specific splice variants of the Oprm1 gene. For instance, studies using an exon 11 knockout (E11 KO) mouse model have shown a diminished analgesic response to this compound. nih.govnih.gov This suggests that truncated six-transmembrane (6TM) variants of the mu-opioid receptor, which are dependent on exon 11, contribute to this compound's effects. nih.gov

To confirm the role of these specific variants, viral rescue approaches have been utilized. nih.govmedicaldialogues.in In E11 KO mice, a lentiviral vector was used to reintroduce and express MOR-1G, a 6TM receptor splice variant. nih.gov This genetic "rescue" successfully restored the analgesic response to this compound, providing strong evidence for the involvement of these truncated receptor variants in its pharmacology. nih.govnih.gov

Table 1: Analgesic Effect of this compound in Genetically Modified Mice

Mouse ModelGenetic ModificationThis compound Analgesic ResponseKey FindingCitation
Oprm1 KnockoutFull knockout of mu-opioid receptor geneInactiveAnalgesia is mediated through classical mu-opioid receptors. nih.gov
Exon 11 Knockout (E11 KO)Elimination of a set of 6TM Oprm1 variantsLowered responseTruncated 6TM variants contribute to analgesia. nih.govnih.gov
E11 KO with Viral RescueE11 KO mice with lentiviral transfection of MOR-1GRestored analgesiaConfirms the role of the 6TM variant MOR-1G in this compound's analgesic actions. nih.gov

Chronic Administration Models for Tolerance Development

The development of tolerance, a decrease in drug effect with repeated administration, is a significant aspect of opioid pharmacology. google.com Chronic administration models are used to study the rate and mechanisms of tolerance to this compound and its cross-tolerance with other opioids. nih.gov The rate of tolerance development can be highly variable and is influenced by factors such as dose and dosing interval. boehringer-ingelheim.comrxlist.com

In one preclinical model, mice were administered this compound or morphine for four days, and tolerance was assessed on the fifth day. nih.gov The results showed that after chronic administration, this compound's potency was reduced, requiring an approximately 6-fold higher dose to produce the same analgesic effect. nih.gov Similarly, chronic morphine treatment resulted in a 5.5-fold shift in its dose-response curve. nih.gov

A key observation from these studies is the incomplete cross-tolerance between this compound and morphine. nih.govnih.gov In morphine-tolerant animals, the analgesic effect of this compound was only shifted by 3-fold, whereas morphine's effect was shifted by 5.5-fold. nih.gov Conversely, in this compound-tolerant mice, morphine and oxycodone showed only a 2-fold shift, while this compound's effect was shifted 6-fold. nih.gov This lack of complete cross-tolerance suggests that while their mechanisms overlap, they are not identical, which may have clinical implications for opioid rotation. nih.govoup.com Studies in rats chronically infused with this compound also demonstrated substantial cross-tolerance to morphine's analgesic effects. oup.com

Table 2: Tolerance and Cross-Tolerance in Mice After Chronic Opioid Administration

Chronic Treatment (4 days)Test Drug on Day 5Fold Shift in ED₅₀ (Potency Reduction)FindingCitation
This compoundThis compound~6.0Development of tolerance to this compound. nih.gov
This compoundMorphine~2.0Incomplete cross-tolerance to morphine. nih.gov
This compoundOxycodone~2.0Incomplete cross-tolerance to oxycodone. nih.gov
MorphineMorphine~5.5Development of tolerance to morphine. nih.gov
MorphineThis compound~3.0Incomplete cross-tolerance to this compound. nih.gov

Advanced Analytical and Spectroscopic Techniques for Structural Characterization

A range of advanced analytical and spectroscopic techniques are employed to confirm the identity, purity, and structural characteristics of this compound. These methods are essential for quality control in manufacturing and for detailed chemical analysis in research settings.

For the solid-state characterization of this compound tartrate dihydrate, several methods are used. google.com These include:

X-Ray Diffraction (XRD): To determine the crystalline structure.

Microscopy (MICR) and Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the crystalline product.

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal properties and behavior, such as melting point and dehydration. google.com

Spectroscopic techniques are fundamental for elucidating and confirming the molecular structure of this compound. nih.govuniroma1.itoup.com These include:

Infrared (IR) Spectroscopy: Used to identify functional groups within the molecule. google.comnih.gov It provides a characteristic fingerprint spectrum for the compound.

Ultraviolet (UV) Spectroscopy: An HPLC/UV system can be used for the analysis of this compound, with characteristic maximum absorption wavelengths. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the precise atomic arrangement within the molecule. uniroma1.itescholarship.org While often applied to understand the conformational changes of opioid receptors, it is also a key tool for the structural elucidation of ligands like this compound. escholarship.org

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and detecting it in various samples. nih.govuniroma1.itojp.gov

Table 3: Analytical Techniques for this compound Characterization

TechniqueApplicationInformation ProvidedCitation
X-Ray Diffraction (XRD)Solid-state analysisCrystalline structure google.com
Scanning Electron Microscopy (SEM)Solid-state analysisParticle morphology and size google.com
Infrared (IR) SpectroscopyStructural elucidationFunctional groups, molecular fingerprint google.comnih.gov
Nuclear Magnetic Resonance (NMR)Structural elucidationDetailed atomic arrangement, molecular structure uniroma1.itescholarship.org
Mass Spectrometry (GC-MS, LC-HRMS)Identification and analysisMolecular weight, fragmentation pattern nih.govuniroma1.it
Ultraviolet (UV) SpectroscopyQuantification and analysisLight absorption properties nih.gov
Thermal Analysis (TGA, DSC)Physical characterizationThermal stability, melting point, hydration state google.com

Metabolic Pathways and Enzymatic Involvement in Levorphanol Biotransformation

Phase II Glucuronidation Pathway

The primary metabolic route for levorphanol (B1675180) is glucuronidation, a Phase II conjugation reaction. amegroups.orgnih.govnih.gov This process involves the addition of a glucuronic acid moiety to the this compound molecule, which increases its water solubility and facilitates its excretion from the body. nih.govnih.gov The metabolism of this compound occurs extensively in the liver. drugbank.com

The enzymatic drivers of this compound's glucuronidation are the UDP-glucuronosyltransferase (UGT) enzymes. amegroups.orgamegroups.cn Specifically, research has implicated several UGT isoforms in the metabolism of the structurally related compound 3-hydroxymorphinan, including UGT2B4, UGT2B7, UGT2B15, and UGT2B17. idrblab.net These enzymes catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to this compound.

The main metabolite formed through this process is this compound-3-glucuronide. amegroups.orgnih.govnih.govamegroups.cn This metabolite is considered inactive and is primarily eliminated from the body through renal excretion. amegroups.orgamegroups.cn The concentration of this compound-3-glucuronide in the plasma can be five to ten times higher than that of the parent drug. medcentral.com There is also evidence to suggest that this glucuronide metabolite may be slowly converted back to the active, free this compound, creating an equilibrium that could contribute to this compound's extended half-life. medcentral.com Another minor metabolite that has been identified is northis compound. painphysicianjournal.com

Role of UDP-Glucuronosyltransferase (UGT) Enzymes

Differential Metabolic Profile Compared to Cytochrome P450-Dependent Opioids

A key feature of this compound's pharmacology is its minimal reliance on the cytochrome P450 (CYP) enzyme system for metabolism. amegroups.orgamegroups.cnmedcentral.com This stands in contrast to many other commonly used opioids, such as methadone, which is metabolized by several CYP enzymes including CYP2B6, CYP2C19, CYP3A4, and CYP2D6. amegroups.cn Similarly, tramadol's metabolism to its active metabolite, M1, is dependent on CYP2D6. mdpi.com

This metabolic distinction means that this compound's clearance is less likely to be affected by genetic variations in CYP enzymes, which can lead to significant inter-individual differences in the metabolism of other opioids. medcentral.com Furthermore, this compound is not a known substrate for P-glycoprotein (P-gp), a transporter protein in the gut that can influence the absorption of many drugs. amegroups.orgoup.com

Other opioids that, like this compound, are not primarily metabolized by the CYP system include hydromorphone, morphine, oxymorphone, and tapentadol; these also undergo Phase II glucuronidation reactions. medcentral.com

Influence of Enzyme Inducers and Inhibitors on this compound Metabolism

Due to its primary metabolic pathway, the potential for drug-drug interactions with this compound is centered around agents that induce or inhibit glucuronidation, rather than the CYP450 system. amegroups.orgamegroups.cn

Enzyme Inducers: Drugs that induce glucuronidation can potentially decrease the plasma concentration and therapeutic effect of this compound. amegroups.orgamegroups.cn Examples of such inducers include:

Carbamazepine amegroups.orgamegroups.cn

Phenobarbital amegroups.orgamegroups.cn

Phenytoin amegroups.orgamegroups.cn

Rifampin amegroups.orgamegroups.cn

Enzyme Inhibitors: Conversely, drugs that inhibit glucuronidation may increase the effects of this compound. amegroups.orgamegroups.cn Examples of these inhibitors include:

Tricyclic antidepressants amegroups.orgamegroups.cn

Phenothiazines amegroups.orgamegroups.cn

Ranitidine amegroups.orgamegroups.cn

The table below summarizes the key enzymes and their influence on this compound metabolism.

Factor Effect on this compound Metabolism Examples
Primary Metabolic Enzymes Catalyze the glucuronidation of this compound.UGT2B4, UGT2B7, UGT2B15, UGT2B17 idrblab.net
Enzyme Inducers May decrease this compound's effects. amegroups.orgamegroups.cnCarbamazepine, Phenobarbital, Phenytoin, Rifampin amegroups.orgamegroups.cn
Enzyme Inhibitors May potentiate this compound's effects. amegroups.orgamegroups.cnTricyclic antidepressants, Phenothiazines, Ranitidine amegroups.orgamegroups.cn

Q & A

Q. How to interpret conflicting data on levorphanol’s potency across preclinical studies?

  • Methodological Answer : Conduct sensitivity analyses adjusting for variables like strain differences (e.g., Sprague-Dawley vs. Wistar rats) and assay temperatures (e.g., 50°C vs. 55°C tail immersion). Use meta-regression to quantify the impact of covariates on potency ratios (e.g., this compound:morphine = 4:1 to 8:1) .

Q. What statistical approaches are optimal for dose-response studies of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax model) to calculate EC50 and Hill coefficients. Use bootstrap resampling to estimate 95% confidence intervals for potency ratios. Report results as mean ± SEM with p-values from repeated-measures ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.